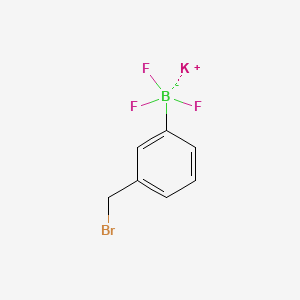
Potassium (3-(bromomethyl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-(bromomethyl)phenyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (3-(bromomethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in organic synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-(bromomethyl)phenyl)trifluoroborate undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Potassium (3-(bromomethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium (3-(bromomethyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with palladium catalysts. This process leads to the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (3-methylphenyl)trifluoroborate
Uniqueness
Potassium (3-(bromomethyl)phenyl)trifluoroborate is unique due to the presence of the bromomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering more options for the modification of molecules compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H6BBrF3K |
|---|---|
Peso molecular |
276.93 g/mol |
Nombre IUPAC |
potassium;[3-(bromomethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Clave InChI |
JCLFVEHROZEREB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)CBr)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


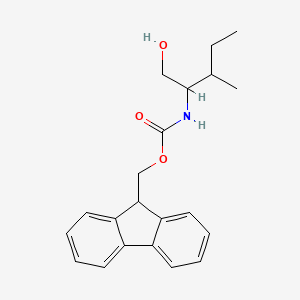
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
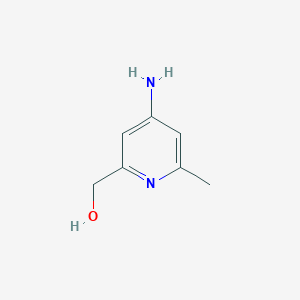
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)

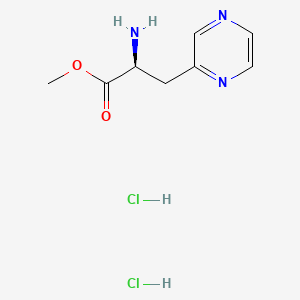
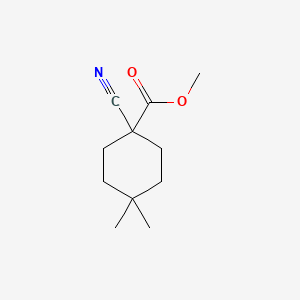
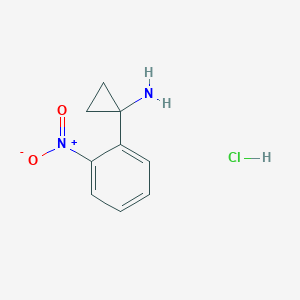
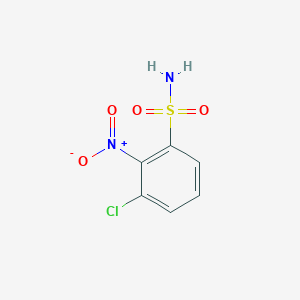
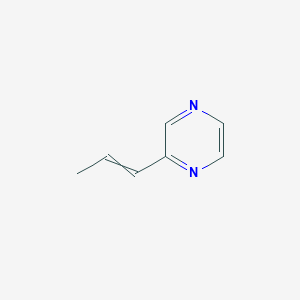
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
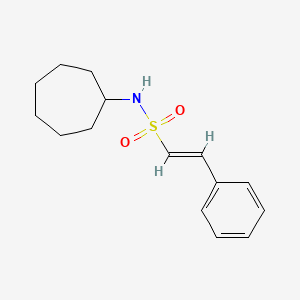

![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
